molecular formula C7H9NO2S B13069361 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid

3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid

Cat. No.: B13069361
M. Wt: 171.22 g/mol
InChI Key: YOCJMNHMLKPJLH-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile in the presence of a base. Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid stands out due to its unique combination of a thiazole ring with a carboxylic acid group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

3-propan-2-yl-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H9NO2S/c1-4(2)5-3-6(7(9)10)11-8-5/h3-4H,1-2H3,(H,9,10)

InChI Key

YOCJMNHMLKPJLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC(=C1)C(=O)O

Origin of Product

United States

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